The compound 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione belongs to a class of thiazolidine-2,4-diones, which have been extensively studied due to their diverse pharmacological properties. Research has shown that derivatives of thiazolidine-2,4-diones exhibit a broad spectrum of biological activities, including antiproliferative, antidiabetic, and antidepressant effects. These compounds have been synthesized and evaluated in various studies to understand their mechanism of action and potential applications in different fields of medicine.
Thiazolidine-2,4-diones have shown promising antiproliferative effects against different cancer cell lines. The synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and their evaluation against human skin fibroblast and carcinoma cell lines have demonstrated potent antiproliferative activity, indicating their potential as anticancer agents2. Another study synthesized hybrid molecules containing the 5-benzylidene thiazolidine-2,4-dione scaffold, which exhibited anticancer activity by inducing apoptosis in human myeloid leukemia cells through the activation of caspases and the release of cytochrome c from mitochondria5.
The hypoglycemic and hypolipidemic activities of thiazolidine-2,4-diones have been explored, with over 100 derivatives synthesized and tested. The study revealed that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for significant activity. Compounds like ADD-3878 showed favorable properties in terms of activity and toxicity in diabetic mice models4.
The antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione was investigated, showing potential as an antidepressant with a different mechanism of action from tricyclic antidepressants and monoamine oxidase inhibitors. This compound did not inhibit the uptake of biogenic amines or exhibit significant monoamine oxidase inhibitory activity, suggesting a novel pathway for its antidepressant effects6.
(+/-)-N-3-Benzylnirvanol is classified under the category of organic compounds, specifically as a derivative of nirvanol. It is synthesized as a racemic mixture of two enantiomers, which exhibit different biological activities. The compound's chemical structure allows it to interact specifically with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs in the liver .
The synthesis of (+/-)-N-3-Benzylnirvanol involves several key steps that yield high purity and yield rates. The racemic form can be synthesized through the following general method:
The molecular structure of (+/-)-N-3-Benzylnirvanol can be represented by its chemical formula, which includes a benzyl group attached to a nirvanol backbone.
(+/-)-N-3-Benzylnirvanol undergoes various chemical reactions primarily involving its interaction with cytochrome P450 enzymes:
The mechanism by which (+/-)-N-3-Benzylnirvanol exerts its effects involves:
The physical and chemical properties of (+/-)-N-3-Benzylnirvanol are crucial for its application in research:
These properties make it suitable for various laboratory applications, particularly in pharmacological studies .
(+/-)-N-3-Benzylnirvanol has several significant applications in scientific research:
(±)-N-3-Benzylnirvanol (CAS 93879-40-4) is a racemic hydantoin derivative comprising equal parts of two enantiomers: the biologically active (+)-(5S)-enantiomer (CAS 790676-40-3) and its (−)-(5R)-counterpart. Its core structure consists of a 5-ethyl-5-phenylimidazolidine-2,4-dione scaffold with an N-3 benzyl substituent. The stereogenic center at the C5 position determines its chiral properties, significantly influencing its interactions with biological targets [3] [6] [8].
The (+)-enantiomer, formally named (5S)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione, exhibits a specific rotation denoted as dextrorotatory. Its absolute configuration was confirmed through X-ray crystallography and chiral resolution studies, revealing the (S)-orientation at C5. Conversely, the (−)-enantiomer adopts the (R)-configuration. This stereochemical distinction critically governs inhibitory potency, as the (S)-enantiomer demonstrates a 21-fold greater affinity for CYP2C19 (Ki = 0.25 μM) compared to the (R)-enantiomer (Ki = 5.3 μM) [3] [7].
Table 1: Enantiomeric Properties of (±)-N-3-Benzylnirvanol
Property | (+)-(5S)-Enantiomer | (−)-(5R)-Enantiomer |
---|---|---|
CAS Number | 790676-40-3 | Not reported |
Configuration at C5 | (S)- | (R)- |
Ki for CYP2C19 (μM) | 0.25 | 5.3 |
Inhibitory Selectivity | High | Low |
Synonym | (+)-N-3-Benzylnirvanol | (−)-N-3-Benzylnirvanol |
(±)-N-3-Benzylnirvanol (molecular formula: C₁₈H₁₈N₂O₂; molecular weight: 294.35 g/mol) is typically isolated as a white to off-white crystalline powder. Its solubility profile reveals marked hydrophobicity:
Crystallographic analyses confirm that the (S)-enantiomer adopts a twisted hydantoin ring conformation. The ethyl and phenyl substituents at C5 create steric bulk, while the benzyl group at N-3 extends perpendicularly to the imidazolidinedione plane. This arrangement facilitates optimal binding within the CYP2C19 active site. The crystal lattice exhibits intermolecular hydrogen bonding between the N-H moiety and carbonyl oxygen, contributing to its crystalline stability [4] [6] [8].
Table 2: Key Physicochemical Parameters
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 294.35 g/mol | — |
Appearance | White to off-white powder | Solid state |
Water Solubility | Insoluble | 25°C |
DMSO Solubility | >20 mg/mL | 25°C |
Storage Conditions | 2–8°C, protected from light | Long-term (solid) |
pKa | 8.02 ± 0.70 (predicted) | — |
The synthesis of (±)-N-3-Benzylnirvanol typically begins with the base-catalyzed condensation of benzyl isocyanate with ethyl phenyl ketone, followed by cyclization to yield the racemic hydantoin core. Resolution of enantiomers employs chiral stationary-phase chromatography or enzymatic hydrolysis techniques to isolate the pharmacologically active (S)-enantiomer [6] [8].
A validated route to the (S)-enantiomer involves asymmetric hydrogenation of a prochiral precursor using ruthenium-BINAP catalysts, achieving enantiomeric excess (ee) >98%. Alternatively, classical resolution via diastereomeric salt formation with L-tartaric acid separates the enantiomers, though this method reduces overall yield [6] [7]. Modifications to the N-3 benzyl group or C5 substituents generate derivatives for structure-activity relationship studies. For example, replacing the N-3 benzyl with alkyl chains diminishes CYP2C19 affinity, confirming this moiety’s critical role in inhibition [3] [8].
Key synthetic challenges include controlling stereoselectivity at C5 and optimizing crystallization conditions to ensure high enantiopurity (>95% HPLC). Current research focuses on continuous-flow chemistry to enhance the efficiency of chiral separation [6] [7] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0